Aldose Reductase Inhibitory Potency: 4,2'-Indene vs. 4,1'-Indene Regioisomer
Both the 4,2'-indene spirohydantoin (target compound) and its 4,1'-indene regioisomer were tested for inhibition of partially purified calf lens aldose reductase. The target compound (BDBM50022420) exhibited an IC50 of 100,000 nM (100 µM), while the 4,1'-indene isomer (BDBM50022457) showed an identical IC50 of 100,000 nM [1][2]. This demonstrates that the shift of the spiro junction from the 2'-position to the 1'-position of the indene ring does not alter basal aldose reductase affinity. For researchers aiming to use the unsubstituted scaffold as a negative control or as a starting point for fragment-based elaboration, the 4,2'-indene regioisomer is chemically distinct but functionally equivalent to the 4,1'-regioisomer in this assay, allowing procurement decisions to be based on synthetic accessibility and cost rather than on differential activity.
| Evidence Dimension | In vitro aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) |
| Comparator Or Baseline | 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (IC50 = 100,000 nM) |
| Quantified Difference | 0-fold difference (equivalent activity) |
| Conditions | Partially purified calf lens aldose reductase; value ranges from 10⁻⁶ to 10⁻⁵ M |
Why This Matters
This equivalence allows budget- or availability-driven selection between positional isomers without compromising aldose reductase inhibitory profile.
- [1] BindingDB. (2024). BDBM50022420: 1',3'-dihydro-2H,5H-spiro[imidazolidine-4,2'-indene]-2,5-dione. View Source
- [2] BindingDB. (2024). BDBM50022457: 2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione. View Source
